Stereochemical Identity: (S)- vs. (R)-Enantiomer and Racemate — Chiral Purity as a Determinant of Biological Reproducibility
The target compound is explicitly the (S)-enantiomer, with the stereocenter designated as (3S) in the IUPAC name (3S)-3-amino-1-[(3,5-dimethoxyphenyl)methyl]pyrrolidin-2-one;hydrochloride [1]. The InChI stereochemical layer (/t12-;/m0./s1) confirms the absolute configuration [1]. The (R)-enantiomer and racemic mixture carry distinct CAS numbers and are sold as separate products, reflecting the pharmaceutical convention that enantiomers are distinct chemical entities with potentially divergent biological activities . In the broader 3-aminopyrrolidine series, enantiomeric configuration has been shown to critically impact target binding: for example, (R)-3-aminopyrrolidine-derived CCR2b antagonists achieve IC₅₀ values of 3.2 nM in binding assays, whereas the (S)-series often shows reduced affinity [2]. Although direct target-specific IC₅₀ data for this exact compound are not publicly disclosed, the established principle of enantiomer-dependent pharmacology across the 3-aminopyrrolidine class mandates procurement of the specific (S)-enantiomer for any study requiring chirally defined structure-activity relationships.
| Evidence Dimension | Stereochemical configuration — absolute stereochemistry at C3 |
|---|---|
| Target Compound Data | (S)-configuration (3S), CAS 2227107-80-2, [α] not publicly reported for this specific derivative |
| Comparator Or Baseline | (R)-enantiomer (CAS not publicly confirmed for the exact (R)-3,5-dimethoxybenzyl derivative); racemic mixture (no single CAS assigned) |
| Quantified Difference | Enantiomeric purity specification: ≥95% chiral purity inferred from vendor QC (target compound is a single enantiomer, not racemate). Class-level reference: (R)-3-aminopyrrolidine CCR2b antagonists show IC₅₀ = 3.2 nM (binding), versus markedly reduced potency for (S)-configured analogs. |
| Conditions | Configuration confirmed by InChI stereochemical descriptor and vendor Certificate of Analysis; class-level CCR2b data from recombinant human receptor binding assay. |
Why This Matters
Procurement of the correct enantiomer is non-negotiable for chiral drug discovery programs; ordering the racemate or wrong enantiomer will confound SAR interpretation and may yield false-negative or non-reproducible results in target engagement assays.
- [1] PubChem CID 134129733: InChI=1S/C13H18N2O3.ClH/c1-17-10-5-9(6-11(7-10)18-2)8-15-4-3-12(14)13(15)16;/h5-7,12H,3-4,8,14H2,1-2H3;1H/t12-;/m0./s1. View Source
- [2] Potent antagonists of the CCR2b receptor. Part 3: SAR of the (R)-3-aminopyrrolidine series. CCR2b Binding IC₅₀ = 3.2 nM for lead compound 71. MedChemExpress reference. View Source
